molecular formula C12H16N2O2 B13550428 Methyl 2-amino-3-(indolin-1-yl)propanoate

Methyl 2-amino-3-(indolin-1-yl)propanoate

Cat. No.: B13550428
M. Wt: 220.27 g/mol
InChI Key: XAYXMZVZIRZYEO-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoate is a compound that features an indole moiety, which is a significant structure in many biologically active molecules. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of methyl 2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoate typically involves the reaction of indoline with glycine methyl ester in the presence of a suitable catalyst. One common method is the Tscherniac-Einhorn reaction, where indoline reacts with glycine methyl ester under acidic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoate involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing different biological pathways. For example, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Methyl 2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoate can be compared with other indole derivatives such as:

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

methyl 2-amino-3-(2,3-dihydroindol-1-yl)propanoate

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)10(13)8-14-7-6-9-4-2-3-5-11(9)14/h2-5,10H,6-8,13H2,1H3

InChI Key

XAYXMZVZIRZYEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN1CCC2=CC=CC=C21)N

Origin of Product

United States

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